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Compound of Interest

Compound Name: BAY-1797

Cat. No.: B10790249

Introduction

BAY-1797 is a potent, selective, and orally active antagonist of the P2X4 receptor.[1][2] The
P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate
(ATP), is a key player in various physiological and pathophysiological processes.[2][3] It is
prominently expressed in cells of the immune system, including microglia, macrophages, and
monocytes, making it a critical component of inflammatory and immune responses.[2][4]
Activation of the P2X4 receptor by ATP triggers the release of pro-inflammatory mediators,
implicating it as a promising therapeutic target for chronic inflammation and neuropathic pain.
[2][5] This guide provides a comprehensive technical overview of BAY-1797, summarizing its
pharmacological data, detailing relevant experimental protocols, and visualizing key pathways
to facilitate its use as a chemical probe for researchers, scientists, and drug development
professionals.

Chemical and Physical Properties

BAY-1797, chemically known as N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-
phenylacetamide, was developed as a highly selective tool for investigating P2X4 receptor
function.[4]
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Property Value

N-[3-(Aminosulfonyl)-4-(3-

chlorophenoxy)phenyllbenzeneacetamide[6][7]

Chemical Name

Molecular Formula C20H17CIN204S[6][7]

Molecular Weight 416.88 g/mol [6][7]

CAS Number 2055602-83-8[1][6]

Purity >98%(6][7]

Solubility Soluble to 100 mM in DMSO and ethanol[6][7]
Storage Store at -20°CJ[6][7]

Mechanism of Action

The P2X4 receptor is an ATP-gated cation channel.[8] Upon binding of extracellular ATP, the
channel opens, allowing a rapid influx of cations, primarily Na* and Ca?*.[9][10] This influx
leads to membrane depolarization and initiates a cascade of downstream signaling events.[9]
BAY-1797 acts as a direct antagonist, blocking the ion channel and thereby inhibiting these
ATP-induced cellular responses. Its high selectivity makes it an invaluable tool for isolating the
specific contributions of the P2X4 receptor in complex biological systems.

Quantitative Data: Potency and Selectivity

BAY-1797 demonstrates potent inhibition of the P2X4 receptor across multiple species and
high selectivity against other P2X receptor subtypes and a panel of off-targets.

Table 1: Potency (ICso) of BAY-1797 against P2X4 Receptors
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Target Cell Line ICs0 (NM) Reference

Human P2X4 HEK 211 [1][11]

Human P2X4 1321N1 108 [1][6]

Mouse P2X4 1321N1 112 [1][6]

Mouse P2X4 1321N1 141+ 24 [3]

Rat P2X4 1321N1 233 [1][6]

Table 2: Selectivity Profile of BAY-1797

Target ICs0 (M) Comments

Human P2X1 S50 Demonstrates high selectivity
for P2X4.[6][7]

Human P2X3 8.3 [617]

Human P2X7 10.6 [61[7]

hERG Channel >10 No measurable activity.[1][2]

Carbonic Anhydrase |l >10 No measurable activity.[1][2]

Dopamine Transporter (DAT) 017 Some inhibitory activity noted.

[1](2]

P2X4 Signaling Pathways

The antagonism of P2X4 by BAY-1797 blocks several critical inflammatory signaling pathways.

A key event following P2X4 activation is the influx of Ca?*, which acts as a second messenger

to trigger downstream cascades.[9][10] This includes the activation of p38 Mitogen-Activated

Protein Kinase (MAPK), a central regulator of inflammation.[9] Activated p38 MAPK, in turn,

drives the synthesis and release of crucial mediators such as Brain-Derived Neurotrophic

Factor (BDNF) and Prostaglandin E2 (PGE-z), both of which are heavily implicated in pain

signaling.[8][9] Furthermore, P2X4 signaling has been linked to the activation of the NLRP1
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and NLRP3 inflammasomes, multi-protein complexes that promote the maturation and
secretion of pro-inflammatory cytokines like IL-1[3.[8][9]
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P2X4 signaling pathway inhibited by BAY-1797.

Experimental Protocols

The following are representative protocols for characterizing the activity of BAY-1797.

In Vitro Potency Assessment: Calcium Flux Assay

This protocol outlines a typical method for determining the ICso of BAY-1797 using a
Fluorometric Imaging Plate Reader (FLIPR).

¢ Objective: To quantify the inhibitory potency of BAY-1797 on P2X4 receptor activation.
o Materials:

o Cell Line: Human embryonic kidney (HEK293) or astrocytoma (1321N1) cells stably
expressing the P2X4 receptor.[1]

o Reagents: ATP (agonist), BAY-1797, calcium-sensitive fluorescent dye (e.g., Fluo-4 AM),
assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

o Methodology:

o Cell Plating: Seed the P2X4-expressing cells into 96- or 384-well black-walled, clear-
bottom microplates and culture overnight to allow adherence.

o Dye Loading: Wash the cells with assay buffer and incubate them with the calcium-
sensitive dye solution in the dark at 37°C for approximately 1 hour.

o Compound Incubation: After washing to remove excess dye, add varying concentrations of
BAY-1797 to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room
temperature.

o Agonist Stimulation & Data Acquisition: Place the microplate into the FLIPR instrument.
Initiate reading to establish a baseline fluorescence. Add a pre-determined concentration
of ATP (typically the ECso) to all wells to stimulate the P2X4 receptors.

o Data Analysis: The instrument records the change in fluorescence intensity over time,
which corresponds to the intracellular calcium concentration. The inhibitory effect of BAY-
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1797 is calculated relative to control wells (agonist only). A dose-response curve is
generated to calculate the ICso value.
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Workflow for in vitro ICso determination.

In Vivo Efficacy Assessment: Mouse CFA Model of
Inflammatory Pain

This protocol describes a common in vivo model to evaluate the anti-inflammatory and anti-
nociceptive properties of BAY-1797.[1][4]

¢ Objective: To determine if BAY-1797 can reduce pain and inflammation in a preclinical
model.

¢ Model: Complete Freund's Adjuvant (CFA)-induced inflammation in mice. Injection of CFA
into the paw causes a robust and sustained inflammatory response characterized by edema,
hypersensitivity, and pain.[1]

e Methodology:
o Acclimation: Acclimate male C57BL/6 mice to the testing environment and equipment.

o Baseline Measurement: Measure baseline nociceptive thresholds (e.g., using electronic
von Frey for mechanical sensitivity or Hargreaves test for thermal sensitivity) and paw
volume (plethysmometry).

o Induction of Inflammation: Induce inflammation by injecting a small volume of CFA into the
plantar surface of one hind paw.

o Compound Administration: At a specified time post-CFA injection, administer BAY-1797 or
vehicle control orally (p.o.) at various doses (e.g., 12.5-50 mg/kg).[1]

o Post-Treatment Assessment: At defined time points after drug administration (e.g., 24 and
48 hours), re-measure nociceptive thresholds and paw volume to assess the reduction in
hypersensitivity and edema.[1]

o Biomarker Analysis: At the end of the experiment, euthanize the animals and collect the
inflamed paw tissue to measure levels of inflammatory mediators, such as Prostaglandin
E2 (PGE-2), via ELISA or other immunoassays.[1]
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Conclusion

BAY-1797 is a well-characterized, potent, and selective P2X4 receptor antagonist. Its
demonstrated activity across species and its oral bioavailability make it an excellent chemical
probe for investigating the role of P2X4 in both in vitro cellular assays and in vivo models of
disease, patrticularly those related to inflammation and neuropathic pain. While its development
was reportedly halted due to off-target effects on CYP3A4 induction, it remains an invaluable
tool for basic and preclinical research aimed at dissecting the complex biology of the P2X4
receptor.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [BAY-1797 as a Chemical Probe for P2X4: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10790249#bay-1797-as-a-chemical-probe-for-p2x4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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